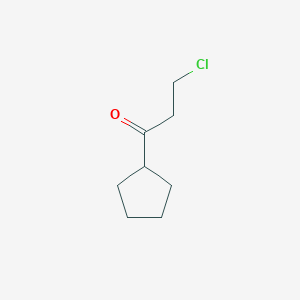

3-Chloro-1-cyclopentyl-propan-1-one

Beschreibung

3-Chloro-1-cyclopentyl-propan-1-one is a chlorinated ketone featuring a cyclopentyl group attached to the carbonyl carbon and a chlorine atom at the β-position. While specific data for this compound are absent in the provided evidence, its structural analogs (e.g., 3'-chloropropiophenone, 3-chloropropionyl chloride, and cyclopropane derivatives) offer insights into its likely physicochemical and reactive properties. Chlorinated ketones are typically reactive intermediates in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

Molekularformel |

C8H13ClO |

|---|---|

Molekulargewicht |

160.64 g/mol |

IUPAC-Name |

3-chloro-1-cyclopentylpropan-1-one |

InChI |

InChI=1S/C8H13ClO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-6H2 |

InChI-Schlüssel |

QDYNOMWHZJBYLQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C(=O)CCCl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

3'-Chloropropiophenone (CAS 34841-35-5)

- Structure : Aromatic phenyl group attached to the carbonyl, with a chlorine atom at the meta position.

- Physical Properties :

- Reactivity : The electron-withdrawing phenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution at the β-chlorine.

- Applications : Used as a precursor in synthesizing pharmaceuticals and fragrances.

Comparison: The cyclopentyl group in 3-Chloro-1-cyclopentyl-propan-1-one introduces greater steric hindrance compared to the planar phenyl group in 3'-chloropropiophenone. This likely reduces reaction rates in nucleophilic substitutions but may improve stability under acidic conditions.

3-Chloropropionyl Chloride (CAS 625-36-5)

- Structure : Chlorine at the β-position and a reactive acyl chloride group.

- Physical Properties :

- Reactivity : Highly reactive due to the acyl chloride group, undergoing hydrolysis, esterification, and amidation.

- Applications : Intermediate in polymer and agrochemical synthesis.

Comparison :

The cyclopentyl group in 3-Chloro-1-cyclopentyl-propan-1-one replaces the acyl chloride, reducing electrophilicity but enhancing lipophilicity. This substitution may make the compound more suitable for hydrophobic environments in drug delivery systems.

3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one (CAS 898787-52-5)

- Structure : Cyclopropyl ring and 3-chlorophenyl group attached to the ketone.

- Safety Data : Classified under GHS as hazardous upon inhalation, requiring precautions during handling .

- Applications: Potential use in medicinal chemistry due to the cyclopropane’s strain-driven reactivity.

However, the absence of an aromatic ring (unlike the 3-chlorophenyl analog) may reduce π-π stacking interactions in solid-state structures.

1,2,3-Trichloropropane (CAS 96-18-4)

- Structure : Fully chlorinated propane chain.

- Toxicity : Listed in NIH RePORTER for active toxicological studies, indicating significant health risks .

- Applications : Historically used as a solvent and pesticide intermediate.

Comparison :

Unlike 1,2,3-Trichloropropane, 3-Chloro-1-cyclopentyl-propan-1-one contains a single chlorine atom and a ketone group. This structural difference likely reduces its environmental persistence and toxicity, as polychlorinated alkanes are associated with higher bioaccumulation risks .

Key Research Findings

- Steric Effects : Bulky substituents like cyclopentyl reduce reaction rates in nucleophilic substitutions compared to phenyl or acyl groups .

- Toxicity Trends: Monochlorinated compounds (e.g., 3-Chloro-1-cyclopentyl-propan-1-one) are likely less toxic than polychlorinated analogs (e.g., 1,2,3-Trichloropropane) .

- Applications : Cyclopentyl derivatives are increasingly favored in drug design for their balance of stability and lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.